

# Alvespimycin hydrochloride metastatic solid tumor response

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Alvespimycin Hydrochloride

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## Reported Tumor Response in Solid Tumors

Cancer Type	Response Type	Duration	Source / Context
Castration-Resistant Prostate Cancer (CRPC)	Complete Response (CR)	124 weeks	[1]
Melanoma	Partial Response (PR)	159 weeks	[1]
Chondrosarcoma	Stable Disease (SD)	28 weeks	[1]
Castration-Resistant Prostate Cancer (CRPC)	Stable Disease (SD)	59 weeks	[1]
Renal Cancer	Stable Disease (SD)	76 weeks	[1]

## Key Experimental Protocol from Clinical Studies

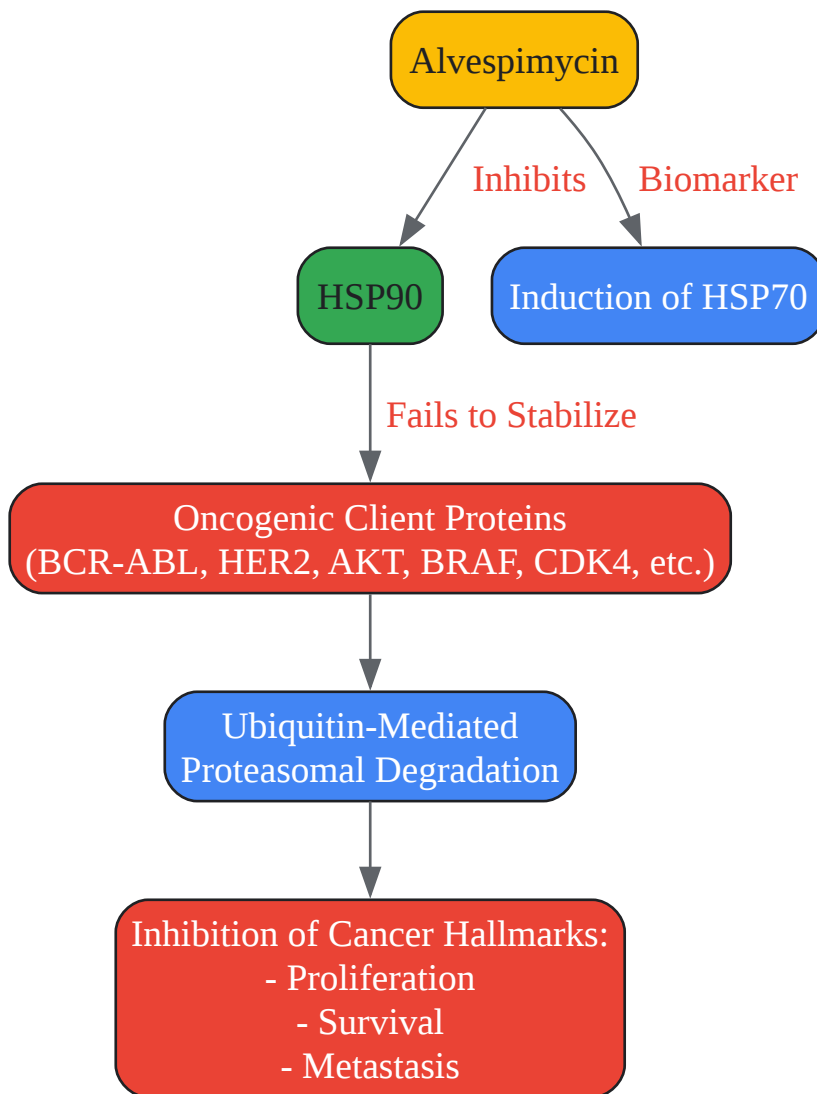
The data in the table above primarily comes from a phase I, dose-escalation study designed to evaluate the safety and establish the recommended phase II dose [1]. Here is a summary of the core methodology:

- **Study Design:** Patients with advanced solid cancers refractory to standard therapy were treated with a weekly intravenous infusion of 17-DMAG [1].
- **Dosing:** The dose was escalated across cohorts from 2.5 mg/m<sup>2</sup> to 106 mg/m<sup>2</sup> to find the **maximum tolerated dose (MTD)**, which was determined to be **80 mg/m<sup>2</sup>** weekly [1].
- **Response Assessment:** Tumor response was evaluated as a secondary endpoint, using established criteria to classify outcomes as complete response (CR), partial response (PR), stable disease (SD), or progressive disease (PD) [1].
- **Pharmacodynamic Analysis:** The study incorporated mandatory sequential tumor biopsies to confirm **HSP90 inhibition** at the target site. Inhibition was defined by a molecular signature that included the induction of HSP70 and depletion of client proteins like CDK4 and ERBB2 in tumor tissue [1].

## Mechanism of Action and Signaling Pathway

Alvespimycin is a heat shock protein 90 (HSP90) inhibitor. HSP90 is a molecular chaperone that stabilizes and promotes the correct folding of many "client proteins," a significant number of which are oncoproteins that drive cancer growth and survival [1] [2] [3]. By inhibiting HSP90, alvespimycin causes the degradation of these client proteins, thereby simultaneously disrupting multiple oncogenic pathways.

The following diagram illustrates this mechanism and its downstream effects on cancer cell survival:



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## Combination Therapy and Broader Potential

Research has also explored alvepimycin in combination with other agents:

- A phase I trial combined alvepimycin with **trastuzumab** (an anti-HER2 antibody) in patients with advanced breast and ovarian cancers [4]. The combination was found to be safe and tolerable at the recommended dose of 80 mg/m<sup>2</sup> weekly. Antitumor activity was observed, including one partial response and seven cases of stable disease in patients with refractory HER2-positive metastatic breast cancer [4].
- Preclinical studies suggest that alvepimycin remains effective in cancer cells that have developed resistance to targeted therapies, such as **imatinib-resistant chronic myeloid leukemia (CML)**

cells, by promoting the degradation of the resistant oncoprotein [3].

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## References

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To cite this document: Smolecule. [Alvespimycin hydrochloride metastatic solid tumor response].

Smolecule, [2026]. [Online PDF]. Available at:

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